![molecular formula C15H13NO2 B12547916 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene CAS No. 823809-31-0](/img/structure/B12547916.png)
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a vinyl group (ethenyl) and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions.
Friedel-Crafts Alkylation: The nitrobenzene is then subjected to Friedel-Crafts alkylation using 4-methylstyrene (4-methylphenylethene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-methylphenyl group to the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or using chemical reductants like iron (Fe) and hydrochloric acid (HCl).
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as halogenation, sulfonation, and nitration.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium catalyst, or iron (Fe) with hydrochloric acid (HCl).
Electrophilic Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4), nitric acid (HNO3).
Oxidation: Potassium permanganate (KMnO4).
Major Products
Reduction: 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-aminobenzene.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-carboxybenzene.
Aplicaciones Científicas De Investigación
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The vinyl and methylphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-ethenyl-4-methylbenzene:
Ethanone, 1-(4-methylphenyl)-:
Uniqueness
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene is unique due to the presence of both a nitro group and a vinyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
823809-31-0 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-[(Z)-2-(4-methylphenyl)ethenyl]-2-nitrobenzene |
InChI |
InChI=1S/C15H13NO2/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16(17)18/h2-11H,1H3/b11-10- |
Clave InChI |
BOEQYEBHKXREIP-KHPPLWFESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


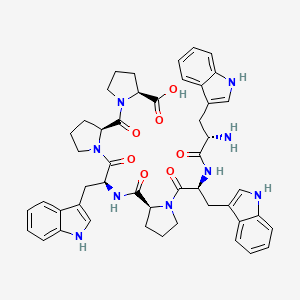

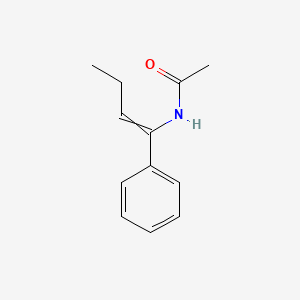
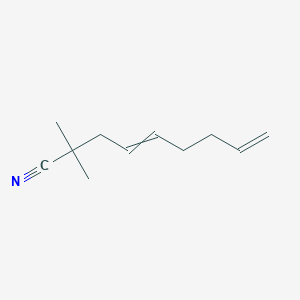
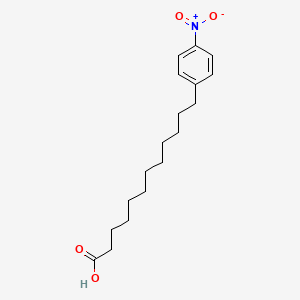
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)

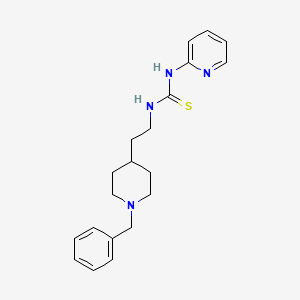

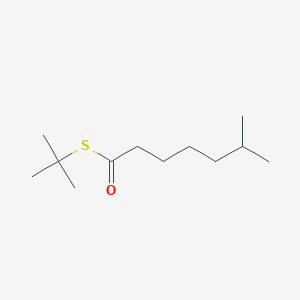
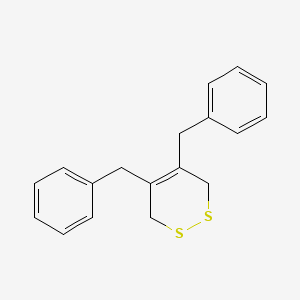
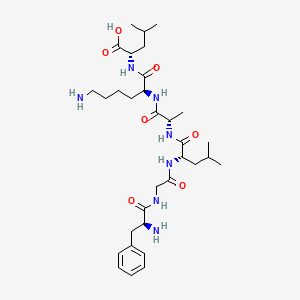
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
